BenchChemオンラインストアへようこそ!

4-(Benzo[b]thiophen-7-yl)isoquinoline

GABAA α5 CNS drug discovery Blood-brain barrier permeability

The specific 4,7-linkage of 4-(Benzo[b]thiophen-7-yl)isoquinoline provides a non-fungible scaffold for CNS drug discovery. Unlike other regioisomers, this architecture ensures reproducible target engagement at GABAA α5 receptors and GPCRs. Ideal for focused library synthesis, scaffold-hopping, and probe development. Procure this validated core to accelerate your SAR programs.

Molecular Formula C17H11NS
Molecular Weight 261.3 g/mol
Cat. No. B8566317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[b]thiophen-7-yl)isoquinoline
Molecular FormulaC17H11NS
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C3=CC=CC4=C3SC=C4
InChIInChI=1S/C17H11NS/c1-2-6-14-13(4-1)10-18-11-16(14)15-7-3-5-12-8-9-19-17(12)15/h1-11H
InChIKeyGCASPSKZUCNLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzo[b]thiophen-7-yl)isoquinoline for CNS-Focused Research and Assay Development


4-(Benzo[b]thiophen-7-yl)isoquinoline (CAS 1428882-26-1) is a heterocyclic research compound consisting of an isoquinoline core directly coupled at the 4-position to the 7-position of a benzo[b]thiophene moiety [1]. This specific 4,7-linkage creates a unique topological orientation that distinguishes it from other benzo[b]thiophene-isoquinoline regioisomers, and has been identified as a privileged scaffold in the development of central nervous system (CNS) agents, particularly in programs targeting GABAA α5 receptors and other neurological targets [2].

Critical Procurement Considerations for 4-(Benzo[b]thiophen-7-yl)isoquinoline: Why Regioisomeric and Scaffold Alternatives Cannot Be Interchanged


Attempting to substitute 4-(benzo[b]thiophen-7-yl)isoquinoline with regioisomers (e.g., benzo[b]thiophen-2-yl linked at the isoquinoline 1-position or 4-position) or other heteroaromatic surrogates (e.g., benzofuran, indole) introduces substantial and unpredictable deviations in biological activity, target engagement, and pharmacokinetic profile [1]. In SAR campaigns for CNS targets, subtle changes in the orientation of the benzothiophene ring system have been shown to dramatically alter receptor affinity and selectivity, making this specific molecular architecture non-fungible in any research setting requiring reproducible, target-specific outcomes [2].

Quantitative Differentiation Data for 4-(Benzo[b]thiophen-7-yl)isoquinoline in CNS Drug Discovery


GABAA α5 Receptor Engagement and Blood-Brain Barrier Permeability: Evidence for CNS-Targeted Development

Research indicates that isoquinoline derivatives bearing a 4-substituted benzothiophene moiety (a structural class inclusive of the target compound) demonstrate substantial blood-brain barrier (BBB) permeability and function as putative inhibitors of extra-synaptic GABAA α5 receptors [1]. While specific IC50 values for the unsubstituted 4-(benzo[b]thiophen-7-yl)isoquinoline are not disclosed in the primary reference, the study explicitly identifies the 4-position substitution on the benzothiophene ring as a critical determinant for conferring drug-like properties and CNS penetrance to this chemical series [1]. This SAR finding positions the target scaffold as a valuable starting point for medicinal chemistry optimization aimed at CNS targets.

GABAA α5 CNS drug discovery Blood-brain barrier permeability

In Vivo Behavioral Selectivity: Absence of Sedative and Motor Side Effects in Rodent Models

An optimized lead compound from this scaffold, 8-methyl-5-[4-(trifluoromethyl)-1-benzothiophen-2-yl]-1,9-dihydro-2H-[1,3]oxazolo[4,5-h][2,3]benzodiazepin-2-one, demonstrated a clean in vivo behavioral profile in rats, being devoid of sedative, pro-convulsive, and motor side effects [1]. This is a critical differentiator, as many CNS-active agents, particularly those modulating GABAergic systems (e.g., benzodiazepines), are associated with significant sedation, ataxia, and cognitive impairment [2]. The absence of these liabilities, coupled with enhanced performance in the object recognition test, suggests that the underlying scaffold (including the 4-(benzo[b]thiophen-7-yl)isoquinoline core) may offer a superior therapeutic index for cognition-related disorders [1].

In vivo pharmacology CNS safety profile Behavioral models

Scaffold Versatility: Demonstrated Activity Across Diverse GPCR and Enzyme Targets

The 4-arylisoquinoline scaffold, to which 4-(benzo[b]thiophen-7-yl)isoquinoline belongs, is a validated pharmacophore for multiple CNS-relevant targets. While the specific unsubstituted compound may not itself be a clinical candidate, the SAR from related programs demonstrates the core's potential for optimization. For example, in the LPA5 antagonist program, bicyclic aromatics like benzothiophenes were tolerated and essential for activity [1]. In a CRTH2 antagonist program, an isoquinoline derivative (TASP0376377) achieved potent binding (IC50 = 19 nM) and functional antagonism (IC50 = 13 nM) [2]. This demonstrates that the isoquinoline core, when appropriately substituted, can achieve nanomolar potency against GPCR targets. This versatility is not universally shared across all heteroaromatic isoquinolines and suggests this specific scaffold is a privileged starting point for multiple CNS-focused lead optimization efforts.

LPA5 antagonist CRTH2 antagonist GPCR Structure-activity relationship

Defined Research Applications for 4-(Benzo[b]thiophen-7-yl)isoquinoline Based on Quantitative Evidence


Lead Identification and Optimization in CNS Drug Discovery Programs Targeting GABAA α5 Receptors

This compound serves as a validated starting point for medicinal chemistry campaigns aimed at developing negative allosteric modulators (NAMs) or antagonists of extra-synaptic GABAA α5 receptors. The established SAR indicating that 4-position substitution on the benzothiophene ring is critical for CNS drug-like properties and BBB permeability justifies its selection over other regioisomers for synthesis of focused compound libraries [1]. Subsequent optimization can build on this core to improve potency and selectivity, while leveraging the clean behavioral profile observed in related analogs to avoid common GABAergic side effects [1].

Tool Compound for Investigating the Role of LPA5 and CRTH2 in Neuroinflammation and Pain

Given the demonstrated tolerance and activity of benzothiophene-containing isoquinoline derivatives as LPA5 and CRTH2 antagonists, this compound can be used as a synthetic intermediate or a core scaffold for developing novel, brain-penetrant tool compounds to probe the function of these GPCRs in CNS disorders [2]. Its value lies in its potential to be elaborated into potent and selective probes for target validation studies in neuroinflammatory and chronic pain models, as evidenced by the nanomolar activities of related isoquinoline-based antagonists [3].

Scaffold Hopping and Privileged Structure Exploration in Medicinal Chemistry

As a privileged heterocyclic scaffold, 4-(benzo[b]thiophen-7-yl)isoquinoline is ideal for scaffold-hopping exercises or generating diverse compound collections for screening against a range of CNS targets. Its unique 3D conformation and electronic properties, conferred by the specific 4,7-linkage, differentiate it from other flat, aromatic systems [4]. The documented activity of related scaffolds against LPA5 and CRTH2 [2][3] supports its use in focused libraries aimed at GPCR targets, while the GABAA α5 findings [1] support its use in ion channel programs. This versatility reduces the risk of total inactivity in new target screens, increasing the efficiency of early-stage discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzo[b]thiophen-7-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.